molecular formula C22H22N4O3 B2530933 N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-38-6

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2530933
CAS RN: 1021106-38-6
M. Wt: 390.443
InChI Key: BUCGSNWONFSZPW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1,3,4-Oxadiazole Derivatives: Synthesis and Applications

1,3,4-Oxadiazoles are prominent in heterocyclic chemistry due to their extensive spectrum of pharmacological activities and applications in material science. D. Sharma, H. Om, and A. Sharma (2022) discuss the synthetic routes for 1,3,4-oxadiazole derivatives and their role as chemosensors for metal ions due to their high photoluminescence quantum yield and excellent thermal and chemical stability. This highlights the potential use of such compounds in developing new materials with specific sensing capabilities (Sharma et al., 2022).

Indole Derivatives: Therapeutic Applications

Indole derivatives, another significant component of the compound , have a broad range of therapeutic applications. D. Taber and Pavan K. Tirunahari (2011) provide a comprehensive review of indole synthesis, demonstrating the compound's potential as a versatile building block in drug development. The indole moiety is a core structure in many biologically active compounds, suggesting the importance of N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in medicinal chemistry (Taber & Tirunahari, 2011).

properties

IUPAC Name

N-cyclohexyl-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(23-15-7-2-1-3-8-15)14-26-13-17(16-9-4-5-10-18(16)26)21-24-25-22(29-21)19-11-6-12-28-19/h4-6,9-13,15H,1-3,7-8,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGSNWONFSZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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